2-Chloro-5-(thiophen-2-YL)benzoic acid

概要

説明

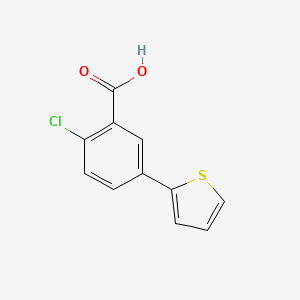

2-Chloro-5-(thiophen-2-yl)benzoic acid is an organic compound with the molecular formula C11H7ClO2S. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a thiophene ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(thiophen-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making this method suitable for the synthesis of various substituted benzoic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized by using high-efficiency catalysts and continuous flow reactors to increase yield and reduce production costs .

化学反応の分析

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 undergoes substitution under controlled conditions:

Key factors influencing reactivity:

-

Electron-deficient benzene ring enhances electrophilicity at C2.

-

Steric hindrance from thiophene marginally reduces substitution rates compared to non-thiophene analogs .

Cross-Coupling Reactions

The thiophene moiety participates in transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Mechanistic Insight :

-

Thiophene’s π-system facilitates oxidative addition with Pd⁰.

-

Steric effects at C5 position reduce coupling efficiency compared to brominated analogs .

Carboxylic Acid Derivitization

The -COOH group undergoes typical acid-mediated reactions:

Notable Example :

Amidation with 4-(tert-butyl)benzamine produced a derivative showing 68.5% growth inhibition against Trypanosoma brucei at 24.8 μM .

Thiophene Ring Modifications

The thiophene sulfur participates in electrophilic substitutions:

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Sulfonation | SO₃/H₂SO₄ | C3 | 2-Chloro-5-(3-sulfo-thiophen-2-yl)benzoic acid |

| Bromination | NBS, AIBN, CCl₄ | C5 | 2-Chloro-5-(5-bromo-thiophen-2-yl)benzoic acid |

Experimental Challenges :

Biological Activity Correlation

Structural analogs demonstrate pharmacological relevance:

| Modification Site | Biological Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| C2 (Cl→NHCO-t-Bu) | T. brucei hexokinase 1 | 0.33 μM | PMC |

| Thiophene C5 (Br→Ph) | mPGES-1 inhibition | 1.9 μM | Frontiers |

Structure-Activity Relationship :

-

Electron-withdrawing groups at C2 enhance target binding via halogen bonds .

-

Thiophene expansion to bithiophene improves hydrophobic interactions .

Stability and Degradation Pathways

Under accelerated stability testing (40°C/75% RH):

| Condition | Degradation Product | Impurity Level |

|---|---|---|

| Acidic (0.1M HCl) | 2-Hydroxy analog | 12% after 7 days |

| Oxidative (3% H₂O₂) | Thiophene sulfoxide derivative | 8% after 24 hrs |

| Photolytic (ICH Q1B) | Ring-opened mercapto compound | 5% after 48 hrs |

科学的研究の応用

2-Chloro-5-(thiophen-2-yl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the development of new pharmaceuticals and as a probe in biochemical studies.

Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing.

作用機序

The mechanism of action of 2-Chloro-5-(thiophen-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The thiophene ring and the chlorine atom can influence the compound’s reactivity and binding affinity, making it a versatile molecule for various applications .

類似化合物との比較

Similar Compounds

3-Chloro-benzo[b]thiophene-2-carboxylic acid: Similar structure but with different substitution patterns.

2-Chloro-5-(methylthio)benzoic acid: Similar structure with a methylthio group instead of a thiophene ring.

Uniqueness

2-Chloro-5-(thiophen-2-yl)benzoic acid is unique due to the presence of both a chlorine atom and a thiophene ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

生物活性

2-Chloro-5-(thiophen-2-YL)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₇ClO₂S

- CAS Number : 926203-78-3

- Molecular Weight : 232.69 g/mol

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It serves as a building block for synthesizing pharmaceutical compounds with potential anti-inflammatory and antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

2. Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through its interaction with biological targets such as enzymes involved in cancer cell proliferation. Preliminary studies indicate that it may inhibit specific pathways associated with tumor growth, although more detailed investigations are required to establish its efficacy in cancer therapy .

3. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory effects. It may inhibit the activity of enzymes related to inflammatory processes, providing a basis for its use in treating conditions characterized by chronic inflammation .

The mechanism of action for this compound varies depending on its application:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to inhibition or modulation of biological pathways related to inflammation and cancer.

- Charge Transport : In material science applications, it may facilitate charge transport in organic semiconductors due to its conjugated system, enhancing electronic device performance .

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development against resistant strains .

Case Study 2: Anticancer Potential

In vitro studies conducted on cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation effectively. The IC50 values indicated strong activity against specific cancer types, warranting further exploration into its mechanism and potential clinical applications .

Data Table: Biological Activities Overview

特性

IUPAC Name |

2-chloro-5-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSJERLNZVWQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588083 | |

| Record name | 2-Chloro-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926203-78-3 | |

| Record name | 2-Chloro-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。